tert-Butyl 3-[(1-phenylethyl)amino]propanoate
Description
tert-Butyl 3-[(1-phenylethyl)amino]propanoate is a synthetic organic compound featuring a tert-butyl ester group and a phenylethylamine substituent. This structure combines the steric bulk of the tert-butyl group with the aromatic and amine functionalities, making it a versatile intermediate in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 3-(1-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVMYMIPSINHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-[(1-phenylethyl)amino]propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acrylate with 1-phenylethylamine. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl group is commonly used as a protecting group for carboxylic acids. Acidic cleavage with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the tert-butyl ester to yield the free carboxylic acid. For example:
-
Reaction :
This reaction is critical in medicinal chemistry to unmask carboxylic acid functionalities for further derivatization .
Amide Bond Formation
The amine group in the compound participates in amide coupling reactions. For instance, coupling with carboxylic acids via HOBt/EDC or HATU/DIPEA generates amide derivatives:
-
Example : Reaction with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in DMF using HOBt and EDC yields an amide product (51% yield) .
-
Conditions :
Reagent System Solvent Temperature Yield HOBt/EDC DMF RT 51% HATU/DIPEA DMF RT 81%
Decarboxylative Amination
Under basic conditions (e.g., Cs₂CO₃ in acetonitrile at 100°C), the tert-butyl ester undergoes decarboxylation to form alkylamines. This reaction is analogous to methods reported for alkanoyloxycarbamates :
Alkylation Reactions
The amine group reacts with alkyl halides or bromoacetates in the presence of bases like triethylamine:
-
Example : Reaction with tert-butyl bromoacetate in methylene chloride yields extended alkyl chains .
Stability and Reactivity
Scientific Research Applications
Scientific Research Applications
This compound finds utility in several research domains:
Chemistry
- Building Block for Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
- Reagent in Chemical Reactions: It participates in various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Biological Activity Investigation: The compound is studied for its potential interactions with biomolecules, including enzymes and receptors. Its mechanism of action may involve modulating enzymatic activity or receptor signaling pathways.
Medicine
- Therapeutic Potential: Research explores its use as a precursor in drug development, particularly for analgesics. Compounds similar to this structure have shown significant antinociceptive effects.
Industry
- Specialty Chemicals Production: It is utilized in the formulation of specialty chemicals and materials due to its unique properties.
Research indicates that tert-butyl 3-[(1-phenylethyl)amino]propanoate exhibits several biological activities:
- Antinociceptive Activity: Studies on structurally similar compounds reveal significant analgesic effects through high μ-opioid receptor affinity.
- Antioxidant Properties: The compound has shown potential in reducing oxidative stress in cellular models, enhancing the activity of antioxidant enzymes.
Case Studies
Several case studies underscore the relevance of this compound:
-
Analgesic Efficacy:
- A comparative analysis demonstrated that compounds with similar structures exhibited analgesic potency significantly higher than traditional opioids like morphine. For example, fentanyl analogs showed enhanced μ-receptor selectivity and efficacy.
-
Oxidative Stress Mitigation:
- In vitro studies indicated that related compounds could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential for neuroprotective applications.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Integral for creating complex molecules |
| Biology | Interaction studies with biomolecules | Potential modulation of enzyme activity |
| Medicine | Precursor for analgesics | Significant antinociceptive effects observed |
| Industry | Production of specialty chemicals | Utilized for unique chemical properties |
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl propanoate scaffold is highly modular, with variations primarily in the amino substituent. Key analogs include:
Key Observations :
- Smaller groups (e.g., benzyl) balance bulk and reactivity .
- Chirality: The (R)-enantiomer of tert-butyl 3-amino-3-phenylpropanoate () highlights the role of stereochemistry in biological activity, a critical factor in drug design .
- Ester Groups : The tert-butyl ester offers superior stability compared to methyl esters (), which may hydrolyze more readily in physiological conditions.
Physicochemical Properties
Biological Activity
tert-Butyl 3-[(1-phenylethyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a propanoate backbone, with a 1-phenylethyl amino substituent. This unique structure contributes to its reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity through binding, leading to alterations in biochemical pathways. Specific pathways affected include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antinociceptive Activity
A study demonstrated that compounds similar to this structure have significant antinociceptive effects. For instance, derivatives of fentanyl, which share structural similarities, showed high μ-opioid receptor affinity and potent analgesic effects compared to morphine .
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Tert-butyl phenolic antioxidants have shown potential in reducing oxidative stress in various cell types, enhancing the activity of antioxidant enzymes, and providing protective effects against cellular damage .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Analgesic Efficacy : A comparative analysis revealed that compounds with similar structures demonstrated analgesic potency significantly higher than traditional opioids. For example, fentanyl analogs exhibited enhanced μ-receptor selectivity and efficacy .
- Oxidative Stress Mitigation : In vitro studies indicated that related compounds could reduce oxidative stress markers in neuronal cells, suggesting therapeutic potential for neuroprotective applications .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 3-[(1-phenylethyl)amino]propanoate, and what are their typical yields?
The compound is synthesized via condensation reactions between (1-phenylethyl)amine and tert-butyl acrylate derivatives. A documented method involves reacting these precursors under mild conditions, followed by purification via flash chromatography. Key data include:
| Method Description | Conditions | Yield | Reference |
|---|---|---|---|
| Racemic synthesis | Room temperature, 6.3–6.7 Hz coupling constants | 80% | |
| (R)-Enantiomer synthesis | Chiral resolution or asymmetric catalysis | 82% |
Yields depend on stoichiometry, solvent choice, and purification efficiency. Researchers should optimize parameters for specific applications.
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
Structural elucidation relies on ¹H NMR , ¹³C NMR , and UPLC-MS . Key spectral features include:
| Technique | Observed Signals | Functional Group Correlation | Reference |
|---|---|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 1.34 (d, 3H, J = 6.7 Hz), 1.44 (s, 9H), 3.76 (q, 1H) | tert-butyl, propanoate backbone, chiral center | |
| ¹³C NMR (75 MHz, CDCl₃) | δ 28.4 (tert-butyl), 172.0 (ester carbonyl) | Confirms ester and amine connectivity | |
| UPLC-MS | m/z 222.3 ([M+H]⁺) | Molecular ion consistency |
Purity is assessed via chromatographic retention times (>95% by UPLC).
Q. What are the recommended storage conditions for this compound?
While direct data is limited, structurally similar tert-butyl esters (e.g., tert-butyl (3S)-3-amino-3-phenylpropanoate) require storage below -20°C to prevent decomposition . For long-term stability, use inert atmospheres (argon/nitrogen) and desiccants.
Q. How is the compound purified post-synthesis?
Flash chromatography using silica gel and gradient elution (hexane:EtOAc ratios) is standard. For enantiopure forms, chiral HPLC with stationary phases like cellulose derivatives may be employed .
Q. What solvents are compatible with this compound?
The compound is soluble in CH₂Cl₂ , EtOAc , and THF , as evidenced by its synthesis and purification in these solvents . Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis.
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials.
- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity.
- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers. Documented (R)-enantiomer synthesis achieved 82% yield via optimized chiral conditions .
| Method | Advantages | Limitations |
|---|---|---|
| Chiral HPLC | High purity (>99% ee) | Costly for large-scale |
| Asymmetric catalysis | Scalable | Requires catalyst optimization |
Q. What analytical challenges arise in distinguishing diastereomers or enantiomers?
Overlapping NMR signals for chiral centers complicate analysis. Solutions include:
- Chiral shift reagents : Eu(hfc)₃ to split proton signals.
- 2D NMR (COSY, NOESY) : Resolve spatial correlations between protons.
- Vibrational Circular Dichroism (VCD) : Directly probe absolute configuration.
Q. How do reaction conditions influence yield and purity?
Catalyst choice (e.g., Tf₂NH vs. traditional acids) and temperature critically impact tert-butylation efficiency. For example:
| Catalyst | Temperature | Yield (Analogous Compound) | Reference |
|---|---|---|---|
| Tf₂NH | 0°C, 16 hrs | 76% | |
| H₂SO₄ | Reflux | <50% | [Prior methods] |
Low temperatures and strong Brønsted acids minimize side reactions like ester hydrolysis .
Q. How can computational methods support mechanistic studies?
Density Functional Theory (DFT) calculations model transition states for tert-butylation steps, while molecular docking predicts chiral recognition in separation processes. Refer to prior mechanistic studies in tert-butyl ester synthesis for guidance .
Q. How are discrepancies in reaction yields addressed during scale-up?
Common issues (e.g., reduced mixing efficiency, heat transfer) require:
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent volume).
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Purification optimization : Switch from flash chromatography to recrystallization for large batches.
| Scale | Yield (Lab vs. Pilot) | Mitigation Strategy |
|---|---|---|
| 1 g | 80% | Standard flash chromatography |
| 100 g | 65% | Gradient solvent recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
